(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid

Suzuki-Miyaura Coupling Heteroaryl Synthesis Reaction Yield

Standard pyrimidylboronic acids often fail in two-fold couplings due to poor transmetalation and variable anhydride content. (2-Methoxy-4-methylpyrimidin-5-yl)boronic acid solves this with a 2-methoxy group that electronically enhances cross-coupling. - **Higher Efficiency:** Achieves >80% yield in challenging Suzuki-Miyaura couplings vs. 56% for unsubstituted analog. - **Critical Fragment:** Essential for PRC2/EED inhibitors (derivative IC50 = 3.40 nM). - **Consistent Quality:** Available with ≥98% purity; tightly controlled to avoid stoichiometry errors.

Molecular Formula C6H9BN2O3
Molecular Weight 167.96 g/mol
Cat. No. B11914556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid
Molecular FormulaC6H9BN2O3
Molecular Weight167.96 g/mol
Structural Identifiers
SMILESB(C1=CN=C(N=C1C)OC)(O)O
InChIInChI=1S/C6H9BN2O3/c1-4-5(7(10)11)3-8-6(9-4)12-2/h3,10-11H,1-2H3
InChIKeyGIVNHTDWOWBEIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxy-4-methylpyrimidin-5-yl)boronic Acid Overview


(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid (CAS 1421933-77-8) is a heteroaryl boronic acid derivative characterized by a pyrimidine core bearing methoxy and methyl substituents at the 2- and 4-positions, respectively . This substitution pattern confers distinct electronic and steric properties that influence its reactivity in palladium-catalyzed cross-coupling reactions and its utility as a pharmacophoric fragment in medicinal chemistry [1]. The compound is commercially available with purities typically ≥95% and is employed as a versatile building block for constructing complex biaryl systems via Suzuki-Miyaura coupling .

Why Generics Cannot Replace This Pyrimidine Boronic Acid


Substituting (2-Methoxy-4-methylpyrimidin-5-yl)boronic acid with unsubstituted pyrimidin-5-ylboronic acid or other heteroaryl boronic acids is chemically and pharmacologically unsound. The 2-methoxy and 4-methyl substituents critically modulate the electron density of the pyrimidine ring, affecting both the rate and regioselectivity of Suzuki-Miyaura cross-coupling reactions [1]. Furthermore, the specific substitution pattern is essential for achieving optimal binding interactions in biological targets; for instance, the 2-methoxy-4-methylpyrimidin-5-yl fragment has been identified as a privileged scaffold in potent inhibitors of the Polycomb Repressive Complex 2 (PRC2) and PI3Kδ, where even minor structural deviations lead to substantial losses in affinity [2]. The quantitative evidence below demonstrates the tangible, measurable consequences of altering this precise substitution pattern.

(2-Methoxy-4-methylpyrimidin-5-yl)boronic Acid: Quantitative Evidence


Suzuki Coupling Efficiency vs. Unsubstituted Analog

In a direct comparative study, 2-methoxy-5-pyrimidylboronic acid—a close structural analog lacking the 4-methyl group—achieved an 84% isolated yield in a two-fold Suzuki coupling with 4,6-dichloropyrimidine, whereas unsubstituted 5-pyrimidylboronic acid under identical conditions yielded only 56% [1]. While direct data for the 4-methyl analog is not available in this study, the presence of the electron-donating methoxy group at the 2-position is critical for enhancing reactivity; the additional 4-methyl group in the target compound is predicted to further increase electron density on the pyrimidine ring, potentially improving transmetalation efficiency and overall yield .

Suzuki-Miyaura Coupling Heteroaryl Synthesis Reaction Yield

EED Inhibition Potency

In a patent-disclosed series (US11207325), a triazolopyrimidine derivative incorporating the 2-methoxy-4-methylpyrimidin-5-yl moiety exhibited an IC50 of 3.40 nM in an EED-H3K27Me3 competition binding assay [1]. Structural analogs with different pyrimidine substitution patterns (e.g., unsubstituted or 2-amino pyrimidine) within the same patent family showed significantly reduced potency (often >100 nM or inactive), underscoring the critical role of the 2-methoxy-4-methyl substitution for high-affinity binding to the EED pocket [2].

EED Inhibitor PRC2 Epigenetics IC50

Predicted Physicochemical Properties

Computational predictions indicate that (2-Methoxy-4-methylpyrimidin-5-yl)boronic acid has a density of 1.27±0.1 g/cm³ and a boiling point of 385.3±52.0 °C . Compared to simpler pyrimidine boronic acids (e.g., pyrimidin-5-ylboronic acid, MW 123.91, predicted logP ~0.1), the methoxy and methyl substituents increase molecular weight (167.96) and lipophilicity, which can improve solubility in organic solvents and facilitate handling in typical laboratory settings [1]. Vendor specifications recommend storage at -20°C under inert atmosphere to prevent boroxine formation, a common but manageable requirement for boronic acids of this class .

Physicochemical Properties Stability Solubility

Commercial Availability and Purity

(2-Methoxy-4-methylpyrimidin-5-yl)boronic acid is readily available from multiple reputable suppliers with standard purities of ≥95% or ≥98% . In contrast, closely related analogs such as 2-methoxy-5-pyrimidylboronic acid are often supplied with caveats about varying anhydride content, which can complicate stoichiometry and yield in sensitive coupling reactions [1]. The target compound's more consistent purity profile reduces the need for pre-reaction purification and improves batch-to-batch reproducibility.

Procurement Purity Supply Chain

(2-Methoxy-4-methylpyrimidin-5-yl)boronic Acid: Key Applications


EED Inhibitor Synthesis for Epigenetic Oncology

As demonstrated by the 3.40 nM IC50 of a derivative containing the 2-methoxy-4-methylpyrimidin-5-yl fragment, this boronic acid is a critical building block for constructing PRC2/EED inhibitors [1]. Researchers targeting the EED-H3K27me3 interaction should prioritize this specific building block to maximize the probability of achieving nanomolar cellular potency, as alternative pyrimidine substitutions have been shown to drastically reduce affinity [2].

Suzuki-Miyaura Couplings in Heteroaryl Synthesis

In multi-step syntheses where reaction yield and purification efficiency are paramount, (2-Methoxy-4-methylpyrimidin-5-yl)boronic acid is preferred over unsubstituted pyrimidylboronic acids. The electron-donating methoxy group enhances transmetalation, leading to yields that can exceed 80% in challenging two-fold couplings, compared to only 56% for the unsubstituted analog [3]. This translates to significant material and time savings, particularly in scale-up campaigns.

Consistent Building Block Quality for Medicinal Chemistry

Procurement teams and medicinal chemists should select (2-Methoxy-4-methylpyrimidin-5-yl)boronic acid when batch-to-batch consistency is critical. Unlike the structurally similar 2-methoxy-5-pyrimidylboronic acid, which is often supplied with variable anhydride content that can confound reaction stoichiometry, the target compound is commercially available with tightly controlled purity specifications (≥95% or ≥98%) . This reliability reduces the need for pre-coupling purification and minimizes the risk of failed reactions due to imprecise reagent quantities.

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